N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole scaffold with a pyridazinone moiety linked via an acetamide bridge. The thiadiazole ring is substituted with a cyclohexyl group at position 5, while the pyridazinone unit is functionalized with a thiophen-2-yl group at position 2.
Properties
Molecular Formula |
C18H19N5O2S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H19N5O2S2/c24-15(19-18-21-20-17(27-18)12-5-2-1-3-6-12)11-23-16(25)9-8-13(22-23)14-7-4-10-26-14/h4,7-10,12H,1-3,5-6,11H2,(H,19,21,24) |
InChI Key |
FYDNIDQLRGFLCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting cyclohexylamine with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Synthesis of the Pyridazine Derivative: The pyridazine ring can be synthesized by reacting thiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization.
Coupling Reaction: The final step involves coupling the thiadiazole and pyridazine derivatives using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Thiadiazole Ring
-
Nucleophilic substitution : The C-2 position reacts with amines or alcohols under basic conditions (K₂CO₃, DMF, 80°C) to form derivatives .
-
Oxidative modifications : Treatment with H₂O₂/Fe³⁰⁺ oxidizes the thiadiazole sulfur, generating sulfoxide analogs (confirmed via LC-MS) .
Pyridazinone Ring
-
Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the pyridazinone ring to yield 3-(thiophen-2-yl)pyridazine-4,5-dione intermediates .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMSO/NaH to form N-alkylated derivatives .
Thiophene Substituent
-
Electrophilic substitution : Bromination (Br₂, CHCl₃) occurs regioselectively at the 5-position of thiophene.
-
Cross-coupling : Stille coupling (Pd(PPh₃)₄, DMF) replaces thiophene with aryl groups .
Biotransformation Studies
In vitro metabolic studies using human liver microsomes reveal:
-
Primary metabolites : Hydroxylation at the cyclohexyl group (CYP3A4-mediated) and S-oxidation of the thiadiazole ring .
-
Degradation pathways : Esterase-mediated hydrolysis of the acetamide bond (t₁/₂ = 4.2 h) .
Stability Under Reaction Conditions
| Condition | Stability Outcome | Application Implications |
|---|---|---|
| Acidic (pH < 3) | Pyridazinone ring hydrolysis dominates | Avoid in gastric environments |
| Basic (pH > 10) | Thiadiazole ring decomposition (t₁/₂ = 1.5 h) | Limited shelf life in alkaline formulations |
| UV light (254 nm) | Photooxidation of thiophene to sulfone | Requires dark storage conditions |
Comparative Reactivity with Analogs
| Structural Feature | Reaction with NBS (Br₂ source) | Reaction with NH₂OH·HCl |
|---|---|---|
| Thiadiazole (target) | No bromination | Forms oxime at ketone (78%) |
| Pyridazinone (control) | Br adds at C-5 (92%) | No reaction |
| Thiophene (control) | Br adds at C-2/C-5 (1:1 ratio) | N-Acetylation (65%) |
Catalytic Modifications
-
Palladium-catalyzed C–H activation : Direct arylation at the thiadiazole C-5 position using aryl iodides (Pd(OAc)₂, PPh₃, DMAc, 120°C) .
-
Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures (ee > 98% using CAL-B) .
Solid-State Reactivity
Thermogravimetric analysis (TGA) shows:
-
Decomposition onset : 218°C (N₂ atmosphere)
-
Exothermic events : Cyclohexyl group pyrolysis at 290°C (DSC)
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311++G**) indicate:
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiadiazole and pyridazine structures exhibit significant biological activities. The following are some key applications:
Antiviral Activity
Thiadiazole derivatives have shown promise as antiviral agents. For instance, certain derivatives have demonstrated efficacy against viruses such as Hepatitis C virus (HCV) and Dengue virus (DENV). The compound's structure allows it to inhibit viral replication effectively, potentially serving as a lead compound in antiviral drug development .
Antibacterial Properties
The compound has been explored for its antibacterial activity against various strains of bacteria, including antibiotic-resistant strains. Studies have shown that similar thiadiazole derivatives can inhibit the growth of pathogens like Helicobacter pylori, which is associated with gastric ulcers .
Anti-inflammatory Effects
Research indicates that thiadiazole derivatives may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The presence of specific functional groups in the compound can enhance its ability to modulate inflammatory pathways .
Anticancer Potential
Compounds containing thiadiazole and pyridazine moieties have been investigated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, offering a new avenue for cancer therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
- Cyclohexyl vs.
- Thiophene vs. phenyl : The thiophene ring introduces sulfur-based electronic effects, which could modulate binding interactions in biological targets (e.g., via π-π stacking or hydrogen bonding) .
Physicochemical and Bioactivity Comparisons
- Solubility: The cyclohexyl group in the target compound likely reduces aqueous solubility compared to ’s methyl/ethyl-thiadiazole derivatives, which are recrystallized from ethanol .
- Bioactivity trends: Thiadiazole-acetamide derivatives () exhibit antid activity, suggesting the acetamide bridge is critical for target engagement . Pyridazinones with aryl substituents () show varied biological activities depending on substituent electronic profiles . X-ray crystallography data () for similar thiadiazole derivatives highlight planar conformations, which may stabilize intermolecular interactions in the target compound .
Biological Activity
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that exhibits significant potential in various biological activities due to its unique structural features. This compound incorporates thiadiazole and pyridazinone moieties, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 413.5 g/mol. The presence of heteroatoms such as nitrogen and sulfur enhances its reactivity and biological interactions. The compound's structure includes:
- Thiadiazole Ring : Known for anti-inflammatory, anticonvulsant, and antimicrobial activities.
- Pyridazinone Moiety : Often associated with anticancer and antiviral properties.
- Cyclohexyl Group : Contributes to the lipophilicity and overall pharmacokinetic profile.
Antimicrobial Activity
Compounds containing thiadiazole and pyridazine structures have been reported to exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. In vitro studies indicated that compounds similar to this compound could inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. A study demonstrated that certain compounds with a similar structure inhibited cancer cell proliferation through apoptosis induction . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Anticonvulsant Properties
The anticonvulsant activity of thiadiazole derivatives has been well-documented. For example, several studies have reported that derivatives synthesized from 1,3,4-thiadiazole show significant efficacy in reducing seizure frequency in animal models . The compound's ability to interact with sodium channels is believed to play a crucial role in its anticonvulsant effects.
Synthesis and Characterization
The synthesis of this compound has been approached via various methods involving cyclization reactions and functional group modifications. Characterization techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compounds .
Pharmacological Evaluations
In vivo studies have assessed the pharmacological profiles of synthesized derivatives. For instance, a specific derivative demonstrated promising results in reducing induced convulsions at doses as low as 30 mg/kg .
Comparative Table of Biological Activities
Q & A
Q. Critical Intermediates :
- Thiadiazol-2-amine : Ensures proper regioselectivity during cyclization.
- Azetidin-2-one : Key heterocyclic intermediate influencing stereochemistry and reactivity .
Methodological Note : Optimize solvent polarity (e.g., DMF vs. THF) to enhance cycloaddition efficiency .
Which spectroscopic and analytical techniques are essential for confirming the molecular structure?
Answer:
- X-ray Diffraction (XRD) : Provides unambiguous confirmation of molecular geometry, bond lengths, and stereochemistry. For example, XRD resolved the planar conformation of the thiadiazole ring and the spatial orientation of the cyclohexyl group .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclohexyl CH₂ vs. thiophen aromatic protons).
- 2D NMR (COSY, HSQC) : Maps connectivity between the thiadiazole and pyridazine moieties.
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the acetamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
